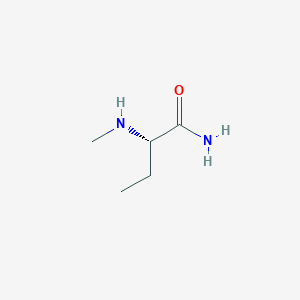

(S)-2-(Methylamino)butanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2S)-2-(methylamino)butanamide |

InChI |

InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m0/s1 |

InChI Key |

BKAZZDOUYHGNDR-BYPYZUCNSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)N)NC |

Canonical SMILES |

CCC(C(=O)N)NC |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of S 2 Methylamino Butanamide

General Synthetic Routes to (S)-2-(Methylamino)butanamide

General synthetic approaches to this compound aim to construct the core structure of the molecule, often resulting in a racemic mixture that may require subsequent resolution. These methods include multi-step chemical syntheses, direct amide formation, and reductive amination pathways.

Multi-step Chemical Synthesis Approaches

Multi-step syntheses provide a versatile platform for constructing complex molecules from simpler, readily available starting materials. msu.edu These sequences involve a series of chemical transformations to build the carbon skeleton and introduce the necessary functional groups. msu.edursc.org A common strategy begins with a C4 carboxylic acid derivative, such as 2-chlorobutyric acid or 2-bromobutyric acid. google.com

One patented approach starts with 2-chlorobutyric acid, which undergoes amidation with thionyl chloride and ammonia (B1221849) to form 2-chlorobutanamide. google.com This intermediate is then reacted to produce DL-2-aminobutanamide, which can be subsequently resolved to isolate the desired (S)-enantiomer. google.com Another similar route utilizes 2-bromobutyric acid as the starting material, which is converted to 2-bromobutyramide and then to the racemic 2-aminobutanamide. google.com

These multi-step approaches often involve several stages, including:

Halogenation: Introduction of a halogen atom at the α-position of a butyric acid derivative.

Amidation/Ammonolysis: Conversion of a carboxylic acid or its derivative to an amide. patsnap.com

Nucleophilic Substitution: Displacement of the halogen with an amino group.

Purification and Resolution: Separation of the desired (S)-enantiomer from the racemic mixture. google.com

While effective, these methods can be lengthy and may generate significant waste, prompting the development of more streamlined and environmentally benign alternatives. tandfonline.com

Direct Amide Formation Strategies

Direct amide formation, or amidation, involves the coupling of a carboxylic acid and an amine to form an amide bond, releasing water as the only byproduct. diva-portal.org This approach is considered environmentally friendly and atom-economical. diva-portal.org Various catalysts have been developed to facilitate this transformation under mild conditions. organic-chemistry.org

For the synthesis of butanamide derivatives, a carboxylic acid can be reacted directly with an amine in the presence of a suitable coupling agent or catalyst. rsc.orgucl.ac.uk Boron-based catalysts, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid, have shown high activity for direct amidation at room temperature. organic-chemistry.org These catalysts can be effective for a wide range of substrates, including aliphatic and aromatic carboxylic acids and various amines. organic-chemistry.org

The general scheme for direct amide formation is as follows: R-COOH + R'-NH₂ → R-CONHR' + H₂O

While conceptually simple, achieving high yields and selectivity, especially with less reactive substrates, can be challenging and may require specialized catalysts or reaction conditions. diva-portal.org

Reductive Amination Pathways

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine via an imine intermediate. wikipedia.org This one-pot reaction is widely used in organic synthesis due to its efficiency and mild reaction conditions. wikipedia.org

In the context of synthesizing this compound, a reductive amination pathway could involve the reaction of a suitable keto-acid or keto-ester with methylamine (B109427), followed by reduction. The key intermediate is an imine, which is reduced in situ to the desired amine. masterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation wikipedia.orgmasterorganicchemistry.com

The process generally proceeds under neutral or weakly acidic conditions. wikipedia.org Asymmetric versions of this reaction have been developed to produce chiral amines with high enantiomeric purity. wikipedia.org

Enantioselective Synthesis of this compound

The biological and chemical properties of this compound are intrinsically linked to its stereochemistry. Therefore, methods that directly produce the (S)-enantiomer with high purity are highly desirable. Enantioselective synthesis can be achieved through chiral pool approaches or by employing asymmetric catalysis.

Chiral Pool Approaches

The chiral pool strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. mdpi.comtcichemicals.com This approach is one of the most effective methods for synthesizing optically active compounds. mdpi.com

For the synthesis of this compound, (S)-2-aminobutanoic acid (L-2-aminobutyric acid) is an ideal chiral starting material. patsnap.comgoogle.com Several synthetic routes have been developed based on this precursor.

One common method involves the esterification of (S)-2-aminobutanoic acid, followed by ammonolysis to yield (S)-2-aminobutanamide. patsnap.comgoogle.com For example, (S)-2-aminobutanoic acid can be reacted with methanol (B129727) and thionyl chloride to form the corresponding methyl ester, which is then treated with ammonia to produce the desired amide. patsnap.comrsc.org This process avoids a resolution step, leading to a higher yield of the pure enantiomer. google.com

A patent describes a method starting from L-threonine, which is converted to L-2-aminobutyric acid via biotransformation. This product is then subjected to esterification and ammonolysis to give S-(+)-2-aminobutanamide hydrochloride. google.com

Table 1: Examples of Chiral Pool Synthesis of (S)-2-Aminobutanamide Derivatives

| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| (S)-2-Aminobutanoic Acid | Esterification, Ammonolysis | (S)-2-Aminobutanamide Hydrochloride | patsnap.comgoogle.com |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. google.comnih.gov This is a highly efficient and atom-economical approach to enantioselective synthesis.

In the synthesis of this compound and related compounds, several asymmetric catalytic methods can be applied, including asymmetric hydrogenation and enzymatic resolutions.

Asymmetric Hydrogenation: This technique is used to reduce a prochiral double bond, such as in an enamide, to create a chiral center with high enantioselectivity. Metal complexes, particularly those of rhodium (Rh) and ruthenium (Ru) with chiral ligands, are commonly employed as catalysts. e3s-conferences.org For instance, the synthesis of levetiracetam (B1674943), a related compound, has been achieved through the asymmetric hydrogenation of an intermediate containing an alkene moiety. e3s-conferences.org

Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For the production of (S)-2-aminobutanamide, a key precursor, D-aminopeptidases have been used to catalyze the kinetic resolution of racemic 2-aminobutanamide. nih.gov In one study, a novel D-aminopeptidase from Brucella sp. demonstrated high activity and enantioselectivity, achieving a 50% conversion and >99% enantiomeric excess (e.e.) of (S)-2-aminobutanamide. nih.gov

Nitrile hydratases (NHases) have also been employed in the dynamic kinetic resolution of nitriles to produce chiral amides. rsc.org For example, variants of Comamonas testosteroni nitrile hydratase have shown high (S)-selectivity and activity in the hydration of racemic 2-(pyrrolidin-1-yl)butanenitrile (B2858210) to the corresponding (S)-amide. rsc.org

Table 2: Asymmetric Catalytic Methods for Synthesizing (S)-2-Aminobutanamide and Related Compounds

| Catalytic Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | D-aminopeptidase from Brucella sp. | Racemic 2-aminobutanamide | (S)-2-Aminobutanamide | >99% | nih.gov |

| Dynamic Kinetic Resolution | Comamonas testosteroni nitrile hydratase variants | Racemic 2-(pyrrolidin-1-yl)butanenitrile | (S)-(pyrrolidine-1-yl)butaneamide | Not specified | rsc.org |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the formation of chiral molecules. sigmaaldrich.comnih.gov These methods often utilize small organic molecules, such as proline and its derivatives, to catalyze stereoselective transformations. sigmaaldrich.com The bifunctional nature of catalysts like L-proline, which contains both a nucleophilic secondary amine and a Brønsted acid moiety, is crucial for its catalytic activity. This allows for the formation of highly organized transition states, leading to high enantioselectivities in reactions like α-alkylations of aldehydes. sigmaaldrich.com

Formamides derived from N-methyl amino acids have also been developed as effective chiral organocatalysts. researchgate.net These catalysts have been successfully applied in the enantioselective reduction of aromatic ketimines with trichlorosilane. researchgate.net The stereochemical outcome of these reactions can be controlled by the nature of the side chain on the catalyst's scaffold. researchgate.net

| Catalyst Type | Example Reaction | Key Features |

| Proline derivatives | Asymmetric α-alkylation of aldehydes | Bifunctional catalysis, high enantioselectivity. sigmaaldrich.com |

| N-methyl amino acid-derived formamides | Enantioselective reduction of aromatic ketimines | Metal-free, tunable stereoselectivity. researchgate.net |

| Diaminomethylenemalononitrile (DMM) organocatalysts | Asymmetric hydrophosphonylation of aldehydes and ketones | Push-pull ethylene (B1197577) structure, effective for C-P bond formation. nih.gov |

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations for the construction of complex molecules. mdpi.comutdallas.edusioc-journal.cn In the context of synthesizing chiral amines and their derivatives, transition metals like palladium and copper play a significant role. beilstein-journals.orgmdpi.com These metals can catalyze cross-coupling reactions to form carbon-heteroatom bonds, which are essential steps in many synthetic routes. mdpi.com For instance, palladium-catalyzed C-H activation and intramolecular annulation have been used to construct nitrogenous heterocyclic compounds. mdpi.com

Copper-catalyzed reactions are also widely employed for the synthesis of aryl sulfides and phenols, demonstrating the versatility of this metal in C-S and C-O bond formation. beilstein-journals.orgmdpi.com The development of various bidentate ligands has significantly improved the catalytic activity of copper, allowing for milder reaction conditions and broader substrate scopes. beilstein-journals.org

| Metal | Type of Reaction | Application |

| Palladium | C-H activation, cross-coupling | Synthesis of nitrogenous heterocycles, aryl sulfides. mdpi.commdpi.com |

| Copper | Ullmann-type coupling, C-S and C-O bond formation | Synthesis of aryl sulfides, phenols, and triazoles. mdpi.combeilstein-journals.orgmdpi.com |

| Rhodium | C-H activation | Synthesis of functionalized quinolones. mdpi.com |

| Manganese | C-H activation | [3+2] cyclization of ketones and isocyanates. mdpi.com |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgnih.gov Pseudoephedrine and pseudoephenamine are examples of practical chiral auxiliaries that can direct the stereoselective alkylation of enolates. wikipedia.orgnih.gov The amide derived from pseudoephedrine, for instance, can be deprotonated to form an enolate, and subsequent reaction with an electrophile proceeds with high diastereoselectivity, guided by the chiral auxiliary. wikipedia.org

Oxazolidinones, another class of chiral auxiliaries, are particularly effective in stereoselective aldol (B89426) reactions. wikipedia.orgresearchgate.net By forming a (Z)-enolate, these auxiliaries can react with aldehydes to establish two contiguous stereocenters with high diastereoselectivity. wikipedia.org The auxiliary can be subsequently removed to yield the desired chiral product. wikipedia.org

| Chiral Auxiliary | Key Reaction | Stereochemical Control |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | The methyl group directs the incoming electrophile. wikipedia.orgnih.gov |

| Oxazolidinones (Evans auxiliaries) | Asymmetric aldol reactions | Formation of a (Z)-enolate leads to predictable stereochemistry. wikipedia.orgresearchgate.net |

| BPB-Ni(II)-Ala complex | Asymmetric synthesis of bis(α-methylamino acids) | Used for dialkylation reactions with α,ω-dibromoalkanes. njtech.edu.cn |

Chiral Reagent-Controlled Synthesis

In chiral reagent-controlled synthesis, a stoichiometric amount of a chiral reagent is used to induce asymmetry in the product. uwindsor.ca This approach differs from chiral auxiliary methods in that the chiral entity is part of the reagent rather than being attached to the substrate. du.ac.in An example is the use of a chiral reducing agent like BINAL-H for the enantioselective reduction of carbonyl compounds. uwindsor.ca

The development of modified amine transfer reagents has enabled the copper hydride (CuH)-catalyzed synthesis of α-chiral secondary amines. nih.gov These reagents allow for the hydroamination of alkenes with high efficiency and stereoselectivity. nih.gov

| Reagent Type | Reaction | Mechanism |

| Chiral reducing agents (e.g., BINAL-H) | Enantioselective reduction of carbonyls | The chiral reagent delivers a hydride to one face of the carbonyl. uwindsor.ca |

| Modified amine transfer reagents | CuH-catalyzed hydroamination of alkenes | Asymmetric hydrocupration followed by interception with the electrophilic amine transfer reagent. nih.gov |

| Chiral imines and hydrazones (e.g., SAMP/RAMP) | Asymmetric alkylation of carbonyls | Deprotonation to a chiral enolate followed by diastereoselective alkylation. du.ac.in |

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.orglibretexts.org Since enantiomers have identical physical properties in an achiral environment, this separation is often challenging. libretexts.orglibretexts.org A common strategy involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. libretexts.orgresearchgate.net

For example, a racemic mixture of a chiral amine can be resolved by reacting it with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. libretexts.orgresearchgate.net These salts can then be separated, and the pure enantiomer of the amine can be recovered. This technique is widely applied in the pharmaceutical industry. researchgate.net Preferential crystallization is another method where, under specific conditions, one enantiomer crystallizes from a supersaturated racemic solution, leaving the other in the mother liquor. researchgate.netresearchgate.net

| Technique | Principle | Example Application |

| Diastereomeric Salt Formation | Formation of separable diastereomers with different physical properties. libretexts.orglibretexts.org | Resolution of racemic amines using chiral acids like tartaric acid. libretexts.orgresearchgate.net |

| Preferential Crystallization | Direct crystallization of one enantiomer from a racemic mixture. researchgate.netresearchgate.net | Resolution of levetiracetam enantiomers using (S)-mandelic acid. researchgate.net |

| Chiral Cocrystallization | Formation of cocrystals between a chiral coformer and one enantiomer of a racemate. researchgate.net | Separation of racemic compounds by creating asymmetry in the thermodynamic system. researchgate.net |

Biocatalytic and Enzymatic Synthesis of this compound and Precursors

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. mdpi.comnih.gov This approach is valued for its high selectivity (chemo-, regio-, and stereoselectivity) and mild, environmentally friendly reaction conditions. mdpi.comnih.gov Enzymes like lipases, proteases, and amide bond synthetases are employed in the synthesis of chiral molecules. mdpi.comd-nb.infonih.gov

Enzyme-Mediated Amidation/Aminolysis

Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), are effective catalysts for amide bond formation. mdpi.comresearchgate.net They can catalyze the direct amidation of carboxylic acids with amines in organic solvents. mdpi.com This method avoids the need for harsh coupling reagents and often results in high yields and purity. mdpi.com

Amide bond synthetase (ABS) enzymes, like McbA, offer another route for biocatalytic amidation. nih.gov These enzymes catalyze the ATP-dependent formation of amides from a carboxylic acid and an amine via an adenylate intermediate. nih.gov The broad substrate specificity of some ABS enzymes makes them promising tools for the synthesis of a variety of amides. nih.gov

Integrated chemoenzymatic cascades have also been developed, combining, for example, a nitrile hydratase enzyme with a copper-catalyzed N-arylation reaction in a single pot for amide synthesis. nih.gov This approach provides a novel disconnection for amide synthesis and has excellent functional group tolerance. nih.gov

| Enzyme Class | Reaction | Key Features |

| Lipases (e.g., CALB) | Direct amidation of carboxylic acids | High selectivity, mild conditions, no need for coupling reagents. mdpi.comresearchgate.net |

| Amide Bond Synthetases (e.g., McbA) | ATP-dependent amidation | Proceeds via an adenylate intermediate, broad substrate scope. nih.gov |

| Nitrilase/Nitrile Hydratase & Amidase Cascades | Conversion of nitriles to amides | Can be combined with other enzymes (e.g., ABS) for one-pot synthesis. manchester.ac.uk |

Stereoselective Biotransformations for Chiral Purity

The production of enantiomerically pure this compound is crucial for its application in various scientific fields. Stereoselective biotransformations, which utilize enzymes or whole microorganisms, offer an efficient and environmentally friendly approach to achieve high chiral purity.

One prominent method involves the stereoselective hydrolysis of racemic α-amino amides. google.com Microorganisms, such as those from the genus Rhodococcus, have been shown to selectively hydrolyze the (R)-enantiomer of an amino amide, leaving the desired (S)-enantiomer, such as (S)-2-aminobutanamide, unreacted. google.com This process allows for the separation of the two enantiomers, yielding the (S)-amino amide with high enantiomeric excess. google.com

Another key biotransformation strategy utilizes acylase enzymes. For instance, L-specific acylases, derived from organisms like Thermococcus litoralis or Aspergillus melleus, can selectively hydrolyze the N-acylated form of a racemic amino acid. google.com In a typical process, racemic 2-aminobutyric acid is first acylated (e.g., N-benzoylation). The resulting N-benzoyl-2-aminobutyric acid is then subjected to the L-acylase, which specifically cleaves the acyl group from the (S)-enantiomer, yielding (S)-2-aminobutyric acid. google.com This enantiomerically pure amino acid can then be converted to this compound through subsequent chemical steps, such as esterification followed by amidation and N-methylation.

The stereoselectivity of these biotransformations is often controlled at the enzyme level. In some microorganisms, the induction of specific acyl-CoA synthetases can be enantiomer-dependent. nih.gov For example, in Bacillus subtilis mutants, both (S)- and (R)-2-methylbutyrate can induce the synthesis of their respective acyl-CoA synthetases, although the (S)-specific enzyme often exhibits higher activity and substrate affinity. nih.gov This enzymatic specificity is fundamental to achieving the desired chiral purity in the final product.

Derivatization and Chemical Reactivity of this compound

The chemical reactivity of this compound is primarily centered around its amine and amide functionalities. These groups allow for a variety of derivatization reactions, leading to the synthesis of diverse analogues with potentially unique properties.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is a key area of research, often aimed at exploring structure-activity relationships in medicinal chemistry. Various synthetic strategies are employed to modify the core structure.

One common approach involves the N-alkylation of a precursor amine. For instance, a primary amine can be reacted with an alkylating agent to introduce a methyl group, forming the secondary amine present in this compound. Further alkylation can lead to tertiary amine derivatives. google.com The choice of alkylating agent and reaction conditions can be tailored to achieve the desired substitution pattern. nih.gov

Another strategy focuses on modifying other parts of the molecule. For example, analogues can be synthesized by reacting this compound or its precursors with various electrophiles. This can include the introduction of aromatic or heterocyclic moieties to create more complex structures. polimi.it The synthesis of harmine (B1663883) analogues, for instance, has involved the N-alkylation of harmine with intermediates that can be subsequently converted to amino or substituted amino groups, demonstrating the versatility of these synthetic approaches. nih.gov

The following table provides examples of substituted butanamide analogues, highlighting the diversity of structures that can be synthesized.

| Compound Name | Key Structural Modification | Reference |

| (R)/(S)-2-(methylamino)-N-(4-((4-trifluoromethyl)benzyl)oxy)benzyl)butanamide | N-substitution with a substituted benzyl (B1604629) group | google.com |

| (R)/(S)-N-(4-((3-chlorobenzyl)oxy)benzyl)-2-(methylamino)butanamide | N-substitution with a different substituted benzyl group | google.com |

| 4-chloro-N-(cyano(imidazolidin-2-ylidene)methyl)butanamide | Modification of the butanamide backbone | researchgate.net |

| 2-(4-(Bis(3-methylthiophen-2-yl)methylene)piperidin-1-yl)-N-(2-chlorobenzyl)butanamide | Complex substitution on the butanamide nitrogen | nih.gov |

Reaction Pathways and Functional Group Transformations

The amine and amide groups of this compound are susceptible to a range of chemical transformations, including acylation, alkylation, and hydrolysis.

The secondary amine of this compound can readily undergo acylation to form N-acyl derivatives. smolecule.com This reaction typically involves treatment with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. The acylation of amines is a common strategy in organic synthesis to introduce new functional groups or to protect the amine during subsequent reactions. nih.govresearchgate.net Lipase-catalyzed acylation has also been employed as a method for the kinetic resolution of racemic amines, where the enzyme selectively acylates one enantiomer, allowing for their separation. utupub.fi

The nitrogen atom of the secondary amine in this compound can be further alkylated to form a tertiary amine. google.com This reaction is typically carried out using an alkyl halide, such as iodomethane, or through reductive amination with an aldehyde or ketone. google.comnih.gov For example, a secondary amine can be reacted with formaldehyde (B43269) in the presence of a reducing agent to yield the N-methylated tertiary amine. google.com The specific conditions for alkylation, including the choice of base and solvent, can influence the outcome of the reaction. nih.gov

The amide bond in this compound can be cleaved through hydrolysis, a reaction that is the reverse of amide formation. dalalinstitute.com While amides are generally stable in water, hydrolysis can be achieved under acidic or basic conditions, typically with heating. dalalinstitute.comlibretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. dalalinstitute.comchemistrysteps.com This leads to the formation of a carboxylic acid and the corresponding amine salt. libretexts.org

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. chemistrysteps.com This process is generally less favorable than acid-catalyzed hydrolysis because the leaving group is a strongly basic amine anion. chemistrysteps.com However, with sufficient heat, the reaction proceeds to yield the carboxylate salt and the free amine. libretexts.orgchemistrysteps.com

The rate and extent of amide hydrolysis can be influenced by factors such as the specific acid or base used, the reaction temperature, and the presence of neighboring functional groups that may assist in the reaction. mdpi-res.com

Oxidation Reactions

The synthesis of α-amino amides and their derivatives can be achieved through oxidative methods, primarily involving the formation of N-acyliminium ion intermediates. These reactive species can be generated from the corresponding amides or their precursors via electrochemical oxidation, a process often referred to as the Shono oxidation. beilstein-journals.orgthieme-connect.de The general mechanism involves the anodic oxidation of an amide, which leads to the formation of an N-acyliminium ion that can subsequently react with a variety of nucleophiles. thieme-connect.de

The electrochemical oxidation of amides derived from α-amino acids represents a key strategy. This process, known as the Hofer–Moest reaction, involves a two-electron oxidation of N-acyl α-amino acids, leading to decarboxylation and the formation of an N-acyliminium ion. thieme-connect.de This intermediate can then be trapped by a nucleophilic solvent, such as an alcohol, to yield the corresponding α-alkoxy amide derivative. thieme-connect.de

A general pathway for the electrochemical oxidation of amides is depicted below:

General Reaction Scheme for Anodic Oxidation of Amides

| Reactant | Conditions | Intermediate | Product |

| N-acyl-α-amino acid | Anodic oxidation (-2e⁻, -CO₂) in alcohol (e.g., Methanol) | N-acyliminium ion | α-alkoxy-N-acyl-amine |

This methodology has been extensively studied for various amides and carbamates. beilstein-journals.orgthieme-connect.de While direct oxidation to form this compound is not extensively documented, the principles of Shono-type oxidations provide a viable synthetic route. For instance, the anodic oxidation of a suitable N-acyl derivative of (S)-2-aminobutanamide in a non-nucleophilic solvent could generate the corresponding N-acyliminium ion. Subsequent reaction with a methylating agent or a precursor could potentially yield the target compound.

The following table summarizes key aspects of electrochemical oxidation for generating N-acyliminium ions from amide precursors.

Table 1: Electrochemical Oxidation Approaches for N-Acyliminium Ion Generation

| Precursor Type | Reaction Type | Key Features | Reference |

| N-Acyl α-amino acids | Decarboxylative anodic oxidation (Hofer–Moest reaction) | Forms N-acyliminium ion with loss of CO₂. | thieme-connect.de |

| Unfunctionalised amides | Shono oxidation | Direct C-H activation α to the nitrogen. | beilstein-journals.org |

| Carbamates | Anodic methoxylation | Forms α-methoxy carbamate, a stable precursor to the N-acyliminium ion. | beilstein-journals.org |

These oxidative methods offer a powerful alternative to traditional synthetic routes, often proceeding under mild conditions without the need for harsh chemical oxidants. beilstein-journals.org The stereochemical outcome of such reactions can be influenced by the presence of chiral auxiliaries attached to the amide or carbamate. beilstein-journals.org

Ring-Opening Reactions for Analogues

The synthesis of analogues of this compound can be effectively achieved through the ring-opening of strained heterocyclic compounds such as aziridines and epoxides. These reactions provide a versatile platform for introducing diverse functionalities and creating structural analogues with potential biological significance.

Aziridine (B145994) Ring-Opening

Aziridines, particularly chiral aziridine-2-carboxylates, serve as valuable precursors for the synthesis of α- and β-amino acid derivatives. The regioselective ring-opening of these three-membered rings by various nucleophiles is a powerful method for installing the desired side chains and functional groups. beilstein-journals.orgnih.gov

The ring-opening of an N-unfunctionalised aziridine-2-carboxylate (B8329488) with different nucleophiles can lead to a variety of amino acid derivatives. beilstein-journals.org For example, treatment of a tert-butyl aziridine-2-carboxylate with a methylamine equivalent could potentially yield an analogue of this compound. The regioselectivity of the nucleophilic attack is a critical factor, and it is often controlled by the substituents on the aziridine ring and the reaction conditions. nih.gov

A representative scheme for the synthesis of amino acid derivatives via aziridine ring-opening is shown below.

Representative Aziridine Ring-Opening Reactions

| Aziridine Substrate | Nucleophile | Product Type | Regioselectivity | Reference |

| tert-Butyl aziridine-2-carboxylate | Organocuprates | β-Amino esters | High | beilstein-journals.org |

| tert-Butyl aziridine-2-carboxylate | Thiols | Cysteine derivatives | High | beilstein-journals.org |

| N-(1-Phenylethyl)aziridine-2-carboxylate esters | Organometallic reagents | Amino alcohols | High | nih.gov |

The transformation of an aziridine moiety into a 2-cyano-1-(methylamino)ethyl group has been reported, which involves methylation with simultaneous ring-opening by a cyanide nucleophile, demonstrating the feasibility of introducing a methylamino group through this strategy. nih.gov

Epoxide Ring-Opening

The nucleophilic ring-opening of epoxides is a classic and reliable method for the synthesis of β-amino alcohols, which are structural analogues of α-amino amides. researchgate.netrsc.org The reaction of an epoxide with an amine, such as methylamine, results in the formation of an amino alcohol with a defined stereochemistry if a chiral epoxide is used.

The regioselectivity of epoxide ring-opening can be influenced by steric and electronic factors of the substrate, as well as the choice of catalyst. rsc.orgarkat-usa.org For unbiased 2,3-disubstituted epoxides, catalyst-controlled regioselectivity has been achieved using cationic aluminum salen catalysts, allowing for the selective synthesis of the desired β-amino alcohol isomer. rsc.org

The following table summarizes catalyst systems used for the regioselective ring-opening of epoxides with amines.

Table 2: Catalytic Systems for Regioselective Epoxide Ring-Opening with Amines

| Catalyst | Epoxide Type | Nucleophile | Key Advantage | Reference |

| Cationic Al-salen complex | Unbiased trans-2,3-disubstituted | Primary and secondary amines | Catalyst-controlled regioselectivity | rsc.org |

| Indium tribromide | Symmetrical and unsymmetrical | Aromatic amines | Mild conditions, good yields | rroij.com |

| Zinc-based catalysts | Symmetrical and unsymmetrical | Various amines | Efficient nucleophilic opening | rroij.com |

This approach allows for the synthesis of a diverse library of β-amino alcohol analogues, which can be further functionalized to explore structure-activity relationships.

Advanced Synthetic Methodologies

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and process optimization. A continuous-flow protocol has been developed for the synthesis of enantiomerically pure intermediates that are structurally related to this compound.

A multi-step continuous flow synthesis can be designed to produce key precursors. For instance, the synthesis of (S)-2-aminobutyramide, a direct precursor to this compound, can be achieved through a flow process starting from (S)-2-aminobutanoic acid. The process involves sequential esterification and amidation steps carried out in flow reactors.

A potential continuous flow process for a related intermediate is outlined below:

Table 3: Exemplary Continuous Flow Process Parameters

| Step | Reactants | Reactor Type | Temperature (°C) | Residence Time | Yield |

| Esterification | (S)-2-Aminobutanoic acid, Methanol, Thionyl chloride | 20 mL reactor | Reflux | Not specified | 64% (for methyl (S)-2-aminobutanoate) |

| Amidation | Methyl (S)-2-aminobutanoate, Ammonia | Not specified | Not specified | Not specified | 62% (for (S)-2-aminobutyramide) |

This data is based on a reported synthesis of similar intermediates. Current time information in Bangalore, IN. The adoption of continuous flow manufacturing for the synthesis of this compound and its precursors can lead to a more efficient, scalable, and cost-effective production process.

Advanced Structural Elucidation and Spectroscopic Characterization of S 2 Methylamino Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and stereochemistry of (S)-2-(Methylamino)butanamide can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis, the different types of protons in this compound would each produce a distinct signal. The chemical environment of each proton influences its resonance frequency (chemical shift, δ), which is measured in parts per million (ppm).

Expected ¹H NMR Spectral Data:

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with the solvent. Their chemical shift would typically be in the range of 5.0-8.0 ppm.

Methine Proton (CH): The single proton attached to the chiral carbon (C2) would appear as a multiplet. It is coupled to the protons on the adjacent methylamino and ethyl groups, resulting in a complex splitting pattern. Its chemical shift is anticipated to be around 2.5-3.5 ppm.

Methylamino Proton (NH): The proton on the secondary amine is expected to be a broad singlet, typically in the range of 1.0-3.0 ppm, and its position can be highly variable depending on the solvent and concentration.

Methylamino Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen would appear as a singlet or a doublet if coupled to the NH proton, with a chemical shift expected around 2.2-2.8 ppm.

Methylene (B1212753) Protons (-CH₂-): The two protons of the ethyl group's methylene moiety are diastereotopic due to the adjacent chiral center. They would likely appear as a complex multiplet in the range of 1.4-1.8 ppm.

Methyl Protons (-CH₃): The three protons of the ethyl group's terminal methyl would appear as a triplet, coupled to the adjacent methylene protons, with a chemical shift of approximately 0.8-1.2 ppm.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CONH₂ | 5.0 - 8.0 | br s | - | 2H |

| -CH- | 2.5 - 3.5 | m | - | 1H |

| -NH- | 1.0 - 3.0 | br s | - | 1H |

| N-CH₃ | 2.2 - 2.8 | s or d | - | 3H |

| -CH₂- | 1.4 - 1.8 | m | - | 2H |

| -CH₃ (ethyl) | 0.8 - 1.2 | t | ~7 | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Data:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of 170-180 ppm.

Methine Carbon (-CH-): The chiral carbon atom (C2) bonded to the nitrogen and the ethyl group would resonate in the range of 50-60 ppm.

Methylamino Carbon (N-CH₃): The carbon of the N-methyl group is expected to have a chemical shift in the range of 30-40 ppm.

Methylene Carbon (-CH₂-): The methylene carbon of the ethyl group would likely appear at approximately 20-30 ppm.

Methyl Carbon (-CH₃): The terminal methyl carbon of the ethyl group would be the most shielded, appearing furthest upfield at around 10-15 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 180 |

| -CH- | 50 - 60 |

| N-CH₃ | 30 - 40 |

| -CH₂- | 20 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this compound, a COSY spectrum would show a cross-peak between the methine proton (-CH-) and the methylene protons (-CH₂-), as well as between the methylene protons and the terminal methyl protons (-CH₃) of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HMQC or HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal, the N-methyl proton signal and the N-methyl carbon signal, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the amide protons (-CONH₂) would show an HMBC correlation to the carbonyl carbon (C=O). The N-methyl protons would show correlations to the methine carbon.

Advanced NMR Studies for Conformational Analysis

The conformational dynamics of this compound can be investigated using advanced NMR techniques. Variable-temperature NMR studies can reveal information about the rotation around single bonds, such as the C-N amide bond and the C-C bonds of the ethyl side chain. By analyzing changes in the NMR spectrum at different temperatures, the energy barriers for these rotations can be determined. Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, providing insights into the preferred solution-state conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The expected fragmentation of this compound in a mass spectrometer would likely involve cleavage at the bonds adjacent to the nitrogen atoms and the carbonyl group, as these are common fragmentation pathways for amides and amines. The α-cleavage next to the amine and the cleavage of the amide bond are expected to be prominent fragmentation routes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₅H₁₂N₂O), the exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | C₅H₁₃N₂O⁺ | 117.1022 | (Predicted to be very close to calculated value) |

This high level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ncsu.edunebiolab.com This method is instrumental in identifying and structurally elucidating compounds by analyzing their fragmentation patterns. ncsu.edunih.gov

In the analysis of this compound, LC-MS/MS provides crucial information for its identification. The initial ionization of the molecule, typically through electrospray ionization (ESI), results in the formation of a protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₅H₁₂N₂O and a molecular weight of 116.16, the protonated molecule would be observed at a mass-to-charge ratio (m/z) of 117.16. pharmaffiliates.com

Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer yields characteristic product ions. The fragmentation pathways are dictated by the molecule's structure, with cleavage occurring at the most labile bonds. nih.gov For this compound, key fragmentation pathways would likely involve the loss of the primary amide group (-CONH₂) and cleavage of the bond between the chiral carbon and the ethyl group.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

| 117.16 | [M+H - NH₃]⁺ | 100.13 | 17.03 |

| 117.16 | [M+H - CONH₂]⁺ | 73.11 | 44.05 |

| 117.16 | [M+H - C₂H₅]⁺ | 88.13 | 29.03 |

This table presents predicted fragmentation data based on the chemical structure of this compound and general fragmentation principles. Actual experimental data may vary.

Interpretation of Fragmentation Patterns for Structural Confirmation

The interpretation of the fragmentation patterns obtained from LC-MS/MS analysis is a critical step in confirming the structure of this compound. nih.gov The observed product ions and their corresponding neutral losses provide a molecular fingerprint that can be pieced together to reconstruct the original molecule.

The presence of a fragment ion resulting from the loss of 17 Da (NH₃) is a strong indicator of a primary amide functionality. The loss of 44 Da, corresponding to the carboxamide group (-CONH₂), further supports the presence of this functional group. Cleavage of the ethyl group (a loss of 29 Da) helps to define the alkyl chain of the butanamide structure. By systematically analyzing these fragmentation pathways, the connectivity of the atoms within the molecule can be confidently established, confirming its identity as 2-(methylamino)butanamide.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edulibretexts.orgscispace.com Each type of bond and functional group has a characteristic vibrational frequency, making the IR spectrum a unique molecular fingerprint. scispace.com

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The key vibrational modes and their expected spectral regions are detailed below.

N-H Stretching: The presence of both a primary amide and a secondary amine will result in N-H stretching vibrations. The primary amide (-CONH₂) typically shows two bands in the region of 3350-3180 cm⁻¹. The secondary amine (-NH-) will exhibit a single, generally weaker, band in the 3500-3300 cm⁻¹ region. utdallas.edu

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and methyl groups will appear in the 3000-2850 cm⁻¹ range. libretexts.org

C=O Stretching: A strong absorption band, characteristic of the amide I band (primarily C=O stretching), is expected in the region of 1680-1630 cm⁻¹. utdallas.edu

N-H Bending: The N-H bending vibration of the primary amide (amide II band) typically appears around 1640-1550 cm⁻¹. The bending of the secondary amine N-H bond will also contribute to absorption in this region.

C-N Stretching: The stretching vibrations of the C-N bonds will be found in the fingerprint region of the spectrum, typically between 1250 cm⁻¹ and 1020 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Stretch | 3350-3180 (two bands) | Medium-Strong |

| Secondary Amine | N-H Stretch | 3500-3300 | Weak-Medium |

| Alkyl | C-H Stretch | 3000-2850 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1680-1630 | Strong |

| Amide | N-H Bend (Amide II) | 1640-1550 | Medium-Strong |

| Amine/Amide | C-N Stretch | 1250-1020 | Medium |

This table provides a generalized guide to the expected IR absorption bands. The exact positions and intensities can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. drugbank.comdgk-home.de It provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral molecules. uol.de

Single Crystal X-ray Diffraction for Absolute Configuration Determination

For a chiral molecule like this compound, single crystal X-ray diffraction is the gold standard for determining its absolute configuration. bruker.com By analyzing the diffraction pattern of a single crystal, it is possible to unambiguously establish the spatial arrangement of the substituents around the chiral center. beilstein-journals.org This is crucial for ensuring the stereochemical purity of pharmaceuticals and their related compounds. The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the absolute stereochemistry. beilstein-journals.org

Analysis of Crystal Structures and Solid-State Conformations

Beyond determining the absolute configuration, X-ray crystallography reveals detailed information about the crystal packing and intermolecular interactions in the solid state. researchgate.netgoogle.com The analysis of the crystal structure of this compound would provide insights into hydrogen bonding networks, which are expected to be significant given the presence of N-H and C=O groups. These interactions play a crucial role in the stability and physical properties of the crystalline solid. The conformation of the molecule in the solid state, including the torsion angles of the flexible butanamide chain, can also be precisely determined.

Table 3: Illustrative Crystallographic Data for a Chiral Amide

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.23 |

| c (Å) | 12.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 676.5 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

This table presents hypothetical crystallographic data for a chiral amide to illustrate the types of parameters obtained from an X-ray diffraction experiment. Actual data for this compound would require experimental determination.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In the context of this compound, its application is primarily associated with its detection as an impurity in the manufacturing of the antiepileptic drug, Levetiracetam (B1674943).

The chemical structure of this compound, featuring an amide group and a secondary amine, lacks extensive conjugation or prominent chromophores that would lead to strong absorption in the near-UV or visible regions of the electromagnetic spectrum. Typically, the electronic transitions available to such a molecule, like the n → π* transition of the carbonyl group in the amide and the n → σ* transitions of the amine, occur at lower wavelengths in the far-UV region.

Research and analytical method development for Levetiracetam and its related substances support this characteristic. High-Performance Liquid Chromatography (HPLC) methods developed for the quantification of Levetiracetam and its impurities, including this compound (sometimes referred to as Levetiracetam USP Related Compound B), consistently utilize detection wavelengths in the low UV range. drugfuture.com This indicates that the compound exhibits significant absorbance in this region, which is a critical aspect for its detection and quantification during quality control procedures.

While detailed studies focusing solely on the UV-Vis spectroscopic properties of isolated this compound are not extensively published, the selection of specific wavelengths in validated analytical methods provides strong evidence of its absorption profile. These methods often employ a photodiode array (PDA) detector, which can acquire a full UV spectrum for a given analyte as it elutes from the HPLC column. lcms.czsci-hub.box This capability is crucial for method specificity and for distinguishing between the main component and its impurities. sci-hub.box

The following table summarizes the UV detection wavelengths reported in various analytical methods for the analysis of Levetiracetam and its impurities, which includes this compound.

| Analytical Method | Detection Wavelength (λmax) | Solvent/Mobile Phase Context | Reference |

| RP-HPLC | 205 nm | Phosphate buffer (pH 5.5):acetonitrile (B52724) (950:50 v/v) and acetonitrile:water (90:10 v/v) | jpionline.org |

| RP-HPLC | 205 nm | Mixture of 0.1 g/L of triethylamine (B128534) and acetonitrile (70:30 v/v) | nih.gov |

| UV Spectrophotometry | 206 nm | Water | ekb.eg |

| UV Spectrophotometry | 209 nm | Distilled Water | researchgate.net |

| RP-HPLC | 215 nm | Not specified | drugfuture.com |

The consistency in the selection of wavelengths around 205-215 nm across different studies and analytical techniques confirms that the maximum absorbance (λmax) for this compound lies in this far-UV region. The lack of absorbance at higher wavelengths (above 230 nm) is a key feature that can be used to distinguish it from other potential impurities or degradation products that may possess more extensive chromophoric systems.

Computational and Theoretical Investigations of S 2 Methylamino Butanamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world that is often inaccessible to direct experimental observation. For (S)-2-(Methylamino)butanamide, these calculations have been employed to determine its intrinsic properties, including its three-dimensional structure, vibrational modes, and electronic characteristics. These theoretical approaches allow for a detailed exploration of the molecule in its gaseous state, free from intermolecular interactions, providing a baseline understanding of its behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and popular quantum chemical method due to its favorable balance of accuracy and computational cost. mdpi.com This approach is used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org For this compound, DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311G or 6-31G(d,p), are standard for optimizing molecular geometry and predicting a wide range of properties. rsc.orgresearchgate.net

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The process systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

Theoretical studies on analogous molecules, such as derivatives of sulfahydantoins, have utilized methods like PW6B95/6-311G(2d,p) to achieve optimized structures in the gas phase. physchemres.org The resulting geometric parameters provide a precise three-dimensional picture of the molecule. While specific experimental data for this compound is not available for direct comparison, the calculated parameters from DFT are known to be in good agreement with experimental values for similar organic molecules. researchgate.net

Below are representative tables of what optimized geometric parameters from a DFT calculation on this compound would look like.

Table 1: Selected Optimized Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | O1 | 1.24 |

| C1 | N1 | 1.35 |

| C1 | C2 | 1.53 |

| C2 | N2 | 1.46 |

| C2 | C3 | 1.54 |

| C3 | C4 | 1.53 |

Table 2: Selected Optimized Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| O1 | C1 | N1 | 123.5 |

| O1 | C1 | C2 | 120.8 |

| N1 | C1 | C2 | 115.7 |

| C1 | C2 | N2 | 110.2 |

| C1 | C2 | C3 | 111.5 |

| N2 | C2 | C3 | 112.1 |

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. nih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the harmonic vibrational frequencies. uit.no These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms.

The calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. Often, a scaling factor is applied to the computed frequencies to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. mdpi.com The assignments of vibrational spectra are typically carried out with the aid of Normal Coordinate Analysis (NCA) or Potential Energy Distribution (PED) calculations. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

|---|---|---|

| 3350 | N-H stretch | Amine (NH) |

| 3280 | N-H stretch | Amide (NH₂) |

| 2970 | C-H stretch | Asymmetric (CH₃) |

| 2935 | C-H stretch | Asymmetric (CH₂) |

| 2880 | C-H stretch | Symmetric (CH₃) |

| 1685 | C=O stretch | Amide I |

| 1590 | N-H bend | Amide II |

| 1460 | C-H bend | Asymmetric (CH₃) |

| 1380 | C-H bend | Symmetric (CH₃) |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comirjweb.com

A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. These energies are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.com For related molecules, HOMO-LUMO energy gaps have been calculated to be in the range of 4-5 eV. researchgate.net

Table 4: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -0.75 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, delocalization, and hyperconjugative interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. joaquinbarroso.com

Table 5: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C1-O1) | 55.80 |

| σ (C2-C3) | σ* (C1-N1) | 4.15 |

| σ (C2-H) | σ* (C1-N1) | 3.20 |

| LP (O1) | σ* (C1-N1) | 2.95 |

| LP (O1) | σ* (C1-C2) | 2.50 |

*LP denotes a lone pair orbital.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in colors like red and orange, are electron-rich and susceptible to electrophilic attack. researchgate.net These areas are usually found around electronegative atoms like oxygen or nitrogen. Conversely, regions of positive potential, colored in shades of blue, are electron-poor and are the sites for nucleophilic attack. uni-muenchen.de Green and yellow areas represent regions of near-zero or intermediate potential. researchgate.net In this compound, the most negative potential is expected to be located around the carbonyl oxygen atom, while positive potentials would be found around the amide and amine hydrogen atoms. physchemres.org

Fukui Functions for Chemical Reactivity Site Prediction

Within the framework of Density Functional Theory (DFT), Fukui functions serve as powerful descriptors of chemical reactivity. faccts.de Named after Kenichi Fukui, these functions identify the regions within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack by quantifying the change in electron density at a specific point as the total number of electrons in the system changes. wikipedia.org

The Fukui function, , is mathematically defined as the first derivative of the electron density with respect to the number of electrons at a constant external potential:

[ f(\mathbf{r}) = \left( \frac{\partial \rho(\mathbf{r})}{\partial N} \right)_v ]

For practical applications, this concept is often employed using a finite difference approximation, leading to three distinct functions that characterize different types of attacks:

For nucleophilic attack (attack by a nucleophile): , indicating sites prone to accepting an electron.

For electrophilic attack (attack by an electrophile): , highlighting sites prone to donating an electron.

For radical attack: .

These functions can be condensed to atomic centers to provide a set of numerical values, known as condensed Fukui indices, which predict the reactivity of each atom in the molecule. wikipedia.org For this compound, the primary sites for reaction can be predicted. The carbonyl oxygen and the nitrogen atoms, rich in electron density, are expected to be the primary sites for electrophilic attack. Conversely, the carbonyl carbon is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it the most probable site for nucleophilic attack.

Table 1: Predicted Condensed Fukui Indices for Selected Atoms of this compound This table presents hypothetical values based on theoretical principles to illustrate site reactivity.

| Atom | Atom Label | Fukui Index for Nucleophilic Attack (f⁺) | Fukui Index for Electrophilic Attack (f⁻) | Fukui Index for Radical Attack (f⁰) | Predicted Reactivity |

| Carbonyl Carbon | C(O) | 0.35 | 0.05 | 0.20 | Most likely site for nucleophilic attack |

| Carbonyl Oxygen | O | 0.12 | 0.28 | 0.20 | Likely site for electrophilic attack |

| Amide Nitrogen | N(H₂) | 0.08 | 0.25 | 0.17 | Likely site for electrophilic attack |

| Methylamino N | N(H)CH₃ | 0.09 | 0.29 | 0.19 | Most likely site for electrophilic attack |

| Alpha Carbon | Cα | 0.06 | 0.04 | 0.05 | Low reactivity |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry provides robust methods for the prediction of spectroscopic parameters, which are invaluable for structural elucidation. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts, in particular, can be calculated with high accuracy using methods like DFT, commonly employing the Gauge-Independent Atomic Orbital (GIAO) method. physchemres.org These calculations yield theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental data to confirm the proposed structure of a molecule.

For this compound, theoretical calculations would predict distinct chemical shifts for each unique proton and carbon atom. The proton on the chiral alpha-carbon is expected to appear as a multiplet, coupled to the neighboring ethyl and methylamino protons. The carbonyl carbon of the amide group would be predicted to have the largest ¹³C chemical shift due to its deshielded environment. A theoretical study on the similar compound (S)-N-benzyl-3-methyl-2-(methylamino)butanamide demonstrated a strong correlation between calculated and experimental chemical shifts, confirming the utility of this approach. physchemres.org

Table 2: Theoretically Predicted vs. Expected Experimental NMR Chemical Shifts (δ, ppm) for this compound Predicted values are illustrative and based on calculations for analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Expected ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | - | 175.8 | ~175 |

| Alpha-Carbon (CH) | 3.15 | ~3.1-3.3 | 64.2 | ~64 |

| Amine (NH) | 2.10 | ~2.0-2.5 | - | - |

| N-Methyl (CH₃) | 2.45 | ~2.4-2.6 | 34.5 | ~35 |

| Methylene (B1212753) (CH₂) | 1.65 | ~1.6-1.8 | 24.1 | ~24 |

| Ethyl-Methyl (CH₃) | 0.95 | ~0.9-1.0 | 10.3 | ~10 |

Hartree-Fock Calculations

The Hartree-Fock (HF) method is a cornerstone of ab initio quantum chemistry. pku.edu.cn It is a self-consistent field (SCF) approach that approximates the many-electron wavefunction of a system as a single Slater determinant. libretexts.org This method calculates the electronic structure and energy by assuming each electron moves in an average field created by all other electrons, thus neglecting electron correlation. libretexts.orgusp.br

Despite its inherent approximation, the HF method is computationally less expensive than more advanced methods and serves as a crucial starting point for them. pku.edu.cn For this compound, HF calculations are useful for:

Obtaining an initial optimized molecular geometry.

Calculating total electronic energy.

Determining the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

The results from HF calculations provide qualitative insights and a foundational electronic structure, although quantitative accuracy, especially for reaction energies, often requires methods that include electron correlation. q-chem.com

Table 3: Example of Properties for this compound from a Hartree-Fock Calculation (6-31G basis set)* This table contains representative theoretical data.

| Property | Calculated Value | Unit |

| Total Electronic Energy | -363.54 | Hartrees |

| HOMO Energy | -9.85 | eV |

| LUMO Energy | 2.15 | eV |

| HOMO-LUMO Gap | 12.00 | eV |

| Dipole Moment | 3.41 | Debye |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. ua.ac.be This method is exceptionally well-suited for studying the dynamic behavior and conformational flexibility of molecules like this compound in various environments, such as in an aqueous solution. mdpi.com

An MD simulation would typically place the molecule in a simulation box filled with solvent molecules (e.g., water) and apply periodic boundary conditions to mimic a bulk solution. ua.ac.be Over the course of the simulation (ranging from nanoseconds to microseconds), one can observe how the molecule rotates, flexes, and interacts with its surroundings, providing a detailed picture of its dynamic nature.

Conformational Analysis and Dynamic Behavior

The dynamic behavior of this compound is largely dictated by rotations around its single bonds. Conformational analysis, the study of the energetics of these rotations, can be effectively performed using MD simulations. libretexts.orglibretexts.org The key rotatable bonds in this molecule include the Cα-Cβ bond of the butyl group and the Cα-N bond of the methylamino group.

Rotation around these bonds gives rise to different spatial arrangements known as conformers, or rotamers. libretexts.org The stability of these conformers is governed by steric and torsional strain. For instance, similar to n-butane, rotation around the Cα-Cβ bond will lead to staggered conformations (gauche and anti), which are energy minima, and eclipsed conformations, which are energy maxima. fccc.edu The "anti" conformation, where the largest substituent groups are 180° apart, is generally the most stable. fccc.edu MD simulations allow for the sampling of these different conformations and the calculation of the free energy landscape, revealing the most populated and thus most stable states of the molecule under specific conditions. scispace.com

Table 4: Relative Energies of Key Conformations for the Cα-Cβ Bond in this compound Energies are illustrative, based on principles of torsional strain.

| Dihedral Angle (N-Cα-Cβ-Cγ) | Conformation | Relative Energy (kcal/mol) | Description |

| 60° | Gauche | 0.9 | Staggered conformation with steric interaction. |

| 120° | Eclipsed | 3.5 | High-energy state due to eclipsing interactions. |

| 180° | Anti | 0.0 | Most stable staggered conformation. |

| 240° | Eclipsed | 3.5 | High-energy state due to eclipsing interactions. |

| 300° | Gauche | 0.9 | Staggered conformation with steric interaction. |

Theoretical Prediction of Reactivity and Stereoselectivity

Computational chemistry offers powerful tools to predict not only where a molecule will react but also how it will react. For a chiral molecule like this compound, a key aspect of its reactivity is stereoselectivity—the preferential formation of one stereoisomer over another. Theoretical methods can model the entire reaction pathway for different stereochemical outcomes and determine which is energetically favored.

By combining electronic structure calculations (like DFT) with models for reaction kinetics, researchers can predict the products of a reaction with considerable accuracy. This involves analyzing the energies of reactants, products, and, most importantly, the transition states that connect them. The difference in activation energies for pathways leading to different stereoisomers dictates the stereoselectivity of the reaction.

Transition State Analysis and Reaction Mechanisms

A reaction mechanism describes the sequence of elementary steps by which a chemical change occurs. libretexts.org The highest energy point along the reaction coordinate of each elementary step is the transition state (TS). dalalinstitute.com The transition state is not a stable molecule but a fleeting configuration where bonds are partially broken and formed. pressbooks.pub Its structure and energy are critical, as the energy of the TS relative to the reactants (the activation energy) determines the rate of the reaction.

Computational methods can locate the geometry of a transition state and calculate its energy. uit.no For this compound, one could theoretically investigate a reaction such as its hydrolysis. This would involve a nucleophilic attack on the carbonyl carbon by water or a hydroxide (B78521) ion. There are multiple possible directions of attack, and since the molecule is chiral, these different approaches can lead to different stereochemical outcomes or have different energy barriers. By calculating the activation energies for all plausible mechanisms, one can predict the most likely reaction pathway and the resulting product distribution. For an Sₙ2 reaction, for example, calculations can model the backside attack and the trigonal bipyramidal transition state, explaining the inversion of stereochemistry. masterorganicchemistry.com

Table 5: Hypothetical Calculated Activation Energies for a Reaction Involving this compound This table illustrates how transition state analysis can be used to predict reaction outcomes.

| Reaction Pathway | Stereochemical Outcome | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Rate |

| Pathway A | Retention of configuration | 25.4 | Slow |

| Pathway B | Inversion of configuration | 18.2 | Fast |

| Pathway C | Racemization | 22.1 | Moderate |

Role and Applications of S 2 Methylamino Butanamide in Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

As a Chiral Auxiliary for Inducing Stereoselectivity

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. The auxiliary is then removed for potential recycling. Although the N-methylamino group of (S)-2-(Methylamino)butanamide could theoretically serve as a directing group, there is a lack of specific, documented examples in peer-reviewed literature of this compound being employed as a chiral auxiliary to induce stereoselectivity in reactions such as alkylations or aldol (B89426) additions.

As a Ligand in Asymmetric Catalysis

The nitrogen atoms in this compound possess lone pairs of electrons that could potentially coordinate with metal centers, making it a candidate for a chiral ligand in asymmetric catalysis. Such ligands are crucial for transferring chiral information from a catalyst to a substrate, enabling the synthesis of enantiomerically enriched products. However, a review of current scientific literature does not yield specific research detailing the synthesis of metal complexes with this compound and their subsequent application as catalysts in asymmetric reactions. A study on the related compound, (S)-(5-isopropyl-1,5-dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridine, derived from (S)-2-N-methylamino-2,3-dimethylbutanamide, showed that its copper(I) complexes catalyzed allylic oxidation with high yields but low enantioselectivity. This suggests that while related structures can act as ligands, the specific effectiveness of this compound in this role is not established.

Precursor for the Synthesis of Advanced Intermediates and Novel Compounds

The most significant role identified for compounds structurally similar to this compound is as a precursor for advanced pharmaceutical intermediates. Specifically, the closely related compound, (S)-2-aminobutanamide, is a well-established key intermediate in the synthesis of antiepileptic drugs such as Levetiracetam (B1674943) and Brivaracetam.

In the synthesis of Brivaracetam, (S)-2-aminobutanamide is reacted with derivatives of (R)-3-propylbutyrolactone to form the final active pharmaceutical ingredient. This highlights the industrial importance of this chiral scaffold. By analogy, this compound could serve as a valuable precursor for the synthesis of novel analogues of these drugs, where the N-methyl group might modulate the compound's biological activity, solubility, or metabolic profile.

Furthermore, the primary amide and secondary amine functionalities of this compound allow for a variety of chemical transformations to produce novel compounds and advanced intermediates. For example, acylation of the secondary amine or further reaction at the amide nitrogen could lead to a diverse range of derivatives for screening in drug discovery programs.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Conditions | Potential Product Class |

|---|---|---|

| N-Acylation | Acyl chloride, base | N-Acyl-(S)-2-(methylamino)butanamide derivatives |

| N-Alkylation | Alkyl halide, base | N-Alkyl, N-methyl-(S)-2-aminobutanamide derivatives |

| Amide Reduction | LiAlH₄ or other reducing agents | (S)-N1-Methylbutane-1,2-diamine |

| Cyclization | Bifunctional electrophiles | Chiral heterocyclic compounds |

| Coupling Reactions | Various coupling partners | Novel pharmaceutical analogues |

Stereoselective Reactions Involving this compound Derivatives

While this compound itself is a chiral molecule, its direct involvement in directing further stereoselective reactions has not been extensively reported. Research into derivatives of similar chiral amides has shown their potential in stereoselective transformations. For instance, chiral amides derived from pyrrolidines have been used in asymmetric cycloaddition reactions. However, specific studies focusing on derivatives of this compound and their ability to control stereochemistry in subsequent reactions are not present in the current body of scientific literature. The development of such derivatives and the study of their stereodirecting capabilities could be a promising area for future synthetic methodology research.

Analytical Method Development and Validation for S 2 Methylamino Butanamide

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in pharmaceutical analysis for the separation, identification, and purification of compounds. nih.govjournalagent.com These methods work on the principle of differential distribution of the components of a mixture between a stationary phase and a mobile phase. journalagent.com The choice of technique depends on the molecular characteristics of the analyte, such as size, charge, and hydrophobicity. nih.govbioanalysis-zone.com For a compound like (S)-2-(Methylamino)butanamide, which is a small, chiral molecule containing a secondary amine, chromatographic methods are essential for resolving it from impurities, including its enantiomer. researchgate.net Common techniques include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are powerful tools for quantitative analysis. arcinova.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the analysis of pharmaceutical compounds. The technique's versatility allows for various modes of separation, including normal-phase, reverse-phase, and chiral chromatography. For secondary amines like this compound, controlling peak shape is crucial, as these compounds can interact with residual silanols on silica-based stationary phases, leading to tailing. nih.gov This is often mitigated by the addition of amine additives to the mobile phase, such as n-propylamine, which can minimize peak tailing and improve selectivity. nih.gov